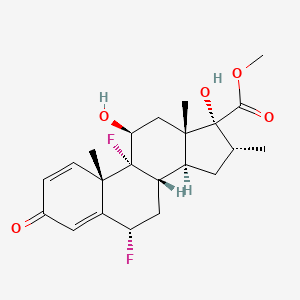
(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid methyl ester
Descripción
Methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate is a complex organic compound. It is known for its significant role as an impurity in the synthesis of fluticasone propionate, a corticosteroid used to treat various inflammatory conditions .
Propiedades
Número CAS |
28416-84-4 |
|---|---|
Fórmula molecular |
C22H28F2O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
methyl 6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C22H28F2O5/c1-11-7-13-14-9-16(23)15-8-12(25)5-6-19(15,2)21(14,24)17(26)10-20(13,3)22(11,28)18(27)29-4/h5-6,8,11,13-14,16-17,26,28H,7,9-10H2,1-4H3 |
Clave InChI |
HTJSTTZFHWMHDB-UHFFFAOYSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC)O)C)O)F)C)F |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OC)O)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC)O)C)O)F)C)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including fluorination, hydroxylation, and methylation reactions. The process typically starts with a steroidal precursor, which undergoes selective fluorination at specific positions. This is followed by hydroxylation and methylation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound is often carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives of the original compound .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.
Industry: Utilized in the quality control of fluticasone propionate production.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Fluticasone propionate: A corticosteroid with anti-inflammatory properties.
Flumetasone: Another corticosteroid used in the treatment of inflammatory conditions.
Uniqueness
What sets this compound apart is its specific structural features, such as the presence of multiple fluorine atoms and hydroxyl groups, which contribute to its unique chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


